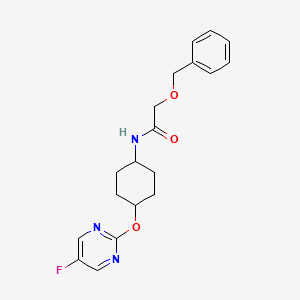
2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(benzyloxy)-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide, with the CAS number 2034250-41-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C19H22FN3O3, and it possesses a molecular weight of 359.4 g/mol. This compound is characterized by a complex structure that includes a benzyloxy group, a fluoropyrimidine moiety, and a cyclohexyl group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
Research indicates that compounds similar to this compound can exhibit various biological activities, particularly in the context of cancer treatment and anti-inflammatory responses. The presence of the fluoropyrimidine group suggests potential activity as an antitumor agent, as fluoropyrimidines are known to interfere with DNA synthesis and repair mechanisms.
Key Findings:
- Antitumor Activity: Studies have shown that fluoropyrimidine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. This mechanism is often mediated through inhibition of thymidylate synthase and incorporation into RNA and DNA.
- Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling and other pro-inflammatory cytokines.
- Antimicrobial Properties: Some studies suggest that related compounds exhibit antimicrobial effects against various pathogens, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Research Studies
Several studies have explored the biological activity of compounds structurally related to this compound. Below are summarized findings from notable research:
Case Studies
Case Study 1: Antitumor Efficacy
A study examining the effects of related fluoropyrimidine compounds on colorectal cancer cells demonstrated significant reductions in cell viability when treated with these agents. The study utilized various concentrations and observed dose-dependent responses, confirming the potential utility of such compounds in cancer therapeutics.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, compounds similar to this compound were shown to significantly reduce levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls, indicating a robust anti-inflammatory effect.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c20-15-10-21-19(22-11-15)26-17-8-6-16(7-9-17)23-18(24)13-25-12-14-4-2-1-3-5-14/h1-5,10-11,16-17H,6-9,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQBKNKPLQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














